molecular formula C5H8O2 B1199078 Ethene;prop-2-enoic acid CAS No. 9010-77-9

Ethene;prop-2-enoic acid

Cat. No.: B1199078
CAS No.: 9010-77-9
M. Wt: 100.12 g/mol
InChI Key: QHZOMAXECYYXGP-UHFFFAOYSA-N
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Description

Ethene;prop-2-enoic acid, also known as poly(ethylene-co-acrylic acid), is a copolymer composed of ethylene and acrylic acid monomers. This compound is known for its versatility and wide range of applications. It exhibits excellent adhesion, flexibility, and thermal stability, making it suitable for use in various industries such as coatings, adhesives, and textiles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethene;prop-2-enoic acid can be synthesized through the copolymerization of ethylene and acrylic acid using different polymerization techniques. The properties of the copolymer can be tailored by adjusting the monomer ratio and molecular weight . One common method involves the oxidation of propylene, a byproduct of the production of ethylene and gasoline, to produce acrylic acid, which is then copolymerized with ethylene .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale polymerization processes. These processes are designed to optimize the yield and quality of the copolymer by controlling factors such as temperature, pressure, and the presence of catalysts .

Chemical Reactions Analysis

Types of Reactions: Ethene;prop-2-enoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the carbon-carbon double bonds in the ethylene component can react with strong oxidizing agents like potassium manganate (VII) to form ethane-1,2-diol .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include potassium manganate (VII) for oxidation reactions and various catalysts for polymerization reactions. The conditions for these reactions can vary, but they often involve specific temperatures and pressures to achieve the desired products .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For instance, oxidation reactions can produce diols, while polymerization reactions result in the formation of long-chain copolymers .

Mechanism of Action

The mechanism of action of ethene;prop-2-enoic acid involves its ability to form strong bonds with both polar and non-polar materials. This unique chemical structure allows it to interact with various molecular targets and pathways, making it a valuable material for a wide range of applications .

Comparison with Similar Compounds

Ethene;prop-2-enoic acid can be compared to other similar compounds such as poly(ethene) and poly(chloroethene). While poly(ethene) and poly(chloroethene) are also addition polymers, this compound is unique due to the presence of acrylic acid units in its structure, which provide carboxylic acid functionality and allow for easy modification and crosslinking . This makes it more versatile and suitable for a wider range of applications compared to its counterparts.

List of Similar Compounds:
  • Poly(ethene)
  • Poly(chloroethene)
  • Poly(ethene-1,2-diol)

This compound stands out among these compounds due to its unique properties and wide range of applications.

Properties

IUPAC Name

ethene;prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O2.C2H4/c1-2-3(4)5;1-2/h2H,1H2,(H,4,5);1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHZOMAXECYYXGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C.C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

98846-22-1, 9010-77-9, 330665-87-7
Record name 2-Propenoic acid, polymer with ethene, graft
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98846-22-1
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Record name Acrylic acid-ethylene copolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=9010-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Acrylic acid-ethylene block copolymer
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70908347
Record name Prop-2-enoic acid--ethene (1/1)
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Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless wax-like powder or pellets; [Sigma-Aldrich MSDS]
Record name Ethylene acrylic acid copolymer
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CAS No.

9010-77-9, 103371-05-7
Record name 2-Propenoic acid, polymer with ethene
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Record name Prop-2-enoic acid--ethene (1/1)
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Record name 2-Propenoic acid, polymer with ethene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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